(2R,6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid (2R,6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 102044-68-8
VCID: VC0024814
InChI: InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1-4,6H,8H2,(H,11,12)/t3-,4-,6-/m1/s1
SMILES: C1=CSC2C(C(=O)N2C1C(=O)O)N
Molecular Formula: C7H8N2O3S
Molecular Weight: 200.212

(2R,6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

CAS No.: 102044-68-8

Cat. No.: VC0024814

Molecular Formula: C7H8N2O3S

Molecular Weight: 200.212

* For research use only. Not for human or veterinary use.

(2R,6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid - 102044-68-8

Specification

CAS No. 102044-68-8
Molecular Formula C7H8N2O3S
Molecular Weight 200.212
IUPAC Name (2R,6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Standard InChI InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1-4,6H,8H2,(H,11,12)/t3-,4-,6-/m1/s1
Standard InChI Key PDTVGZMBPPXMAO-ZMIZWQJLSA-N
SMILES C1=CSC2C(C(=O)N2C1C(=O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator